3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound notable for its unique structural features, including bromine and chlorine substituents, as well as a tetrahydro-2H-pyran moiety. This compound belongs to the class of pyrazolo[4,3-b]pyridines, which are recognized for their potential biological activities and applications in medicinal chemistry. The compound's molecular formula is CHBrClNO, and it has been identified as a valuable intermediate in organic synthesis and drug discovery due to its reactivity and ability to interact with various biological targets .
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can be sourced from chemical suppliers specializing in organic compounds. It is classified under heterocyclic compounds, specifically within the pyrazolo[4,3-b]pyridine derivatives. This classification highlights its significance in both synthetic chemistry and biological research .
The synthesis of 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine generally involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and the use of catalysts (e.g., palladium-based catalysts for cross-coupling reactions) to maximize yield and purity .
The molecular structure of 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine features a fused bicyclic framework that includes:
The compound's molecular weight is approximately 303.65 g/mol. Its structural complexity allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry .
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The choice of solvent and reaction conditions significantly influences the outcome and yield of these transformations .
The mechanism by which 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its biological effects involves:
Research indicates that this compound could serve as a lead in drug development due to its ability to interact with multiple biological targets .
The physical properties of 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine include:
Chemical properties include:
The compound's stability under various pH conditions and temperatures is crucial for its application in biological studies .
3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
The compound 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416713-55-7) follows systematic IUPAC nomenclature that precisely defines its molecular architecture [1] [6]. The root "pyrazolo[4,3-b]pyridine" denotes a bicyclic system where a pyrazole ring (positions 1-2, N-N) is fused with a pyridine ring (positions 3-4, C-C) at the pyrazole's [4,3] and pyridine's [b] bonds. Numeric prefixes specify substituents: "3-Bromo" indicates bromine at pyrazole C3, "7-chloro" denotes chlorine at pyridine C7, and "1-(tetrahydro-2H-pyran-2-yl)" describes the N1-protection by a tetrahydropyranyl (THP) group [4] [10]. This naming convention reflects the compound’s structural hierarchy, with the bicyclic core prioritized over substituents.
The scaffold’s significance arises from:
Table 1: Structural Analogs and Key Differentiators
Compound Name | Molecular Formula | Substituent Positions | Key Structural Features |
---|---|---|---|
3-Bromo-7-chloro-1-THP-1H-pyrazolo[4,3-b]pyridine | C₁₁H₁₁BrClN₃O | Br (C3), Cl (C7), THP (N1) | Balanced halogenation for dual reactivity |
3-Chloro-1-THP-1H-pyrazolo[4,3-c]pyridine | C₁₁H₁₂ClN₃O | Cl (C3), THP (N1) | Single halogen, isomeric [c]-fusion |
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine | C₁₁H₁₄N₄O | THP (C2), NH₂ (C6) | Exocyclic amine for H-bond donation |
Halogenated pyrazolo[4,3-b]pyridines emerged as privileged scaffolds post-2010, with key milestones:
Table 2: Evolution of Synthetic Strategies for Halogenated Derivatives
Period | Synthetic Approach | Halogenation Agents | Key Advantages | Limitations |
---|---|---|---|---|
2010–2015 | Electrophilic Aromatic Substitution | Br₂, Cl₂ | Simple protocol | Poor regioselectivity (≤50%) |
2016–2020 | Metal-Mediated Activation | AgOTf, NBS, I₂ | High C3/C7 selectivity (>85%) | Requires inert conditions |
2021–Present | Cascade C≡C Bond Functionalization | NBS/I₂ Hybrid Systems | One-pot synthesis from alkynyl aldehydes | Limited substrate scope |
The THP group in 3-Bromo-7-chloro-1-THP-pyrazolo[4,3-b]pyridine critically modulates pharmacological properties:
Concluding Remarks: 3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine exemplifies strategic molecular design—halogens enable derivatization, while THP optimizes drug-like properties. Future research should explore catalytic asymmetric synthesis and in vivo efficacy of its derivatives against resistant targets [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7